Dimethyl-1,3-oxazole-5-sulfonamide

Description

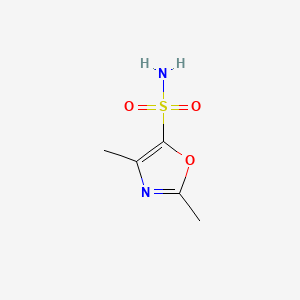

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O3S |

|---|---|

Molecular Weight |

176.20 g/mol |

IUPAC Name |

2,4-dimethyl-1,3-oxazole-5-sulfonamide |

InChI |

InChI=1S/C5H8N2O3S/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3,(H2,6,8,9) |

InChI Key |

SPTLLVCFNUXZRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=N1)C)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of Dimethyl 1,3 Oxazole 5 Sulfonamide

Mass Spectrometry (MS)

Fragmentation Pathway Analysis and Mechanism Elucidation under Various Ionization Conditions

The fragmentation of N,N-dimethyl-1,3-oxazole-5-sulfonamide under mass spectrometry conditions, particularly with electrospray ionization (ESI), is anticipated to follow pathways characteristic of sulfonamides, influenced by the electronic nature of the oxazole (B20620) ring. While direct experimental data for this specific compound is not publicly available, the fragmentation mechanisms can be inferred from studies on analogous sulfonamides, such as sulfamethoxazole (B1682508), which contains an isoxazole (B147169) ring. rsc.orgresearchgate.net

Under positive ion ESI-MS/MS conditions, the protonated molecule [M+H]⁺ would be the parent ion. The primary fragmentation pathways are expected to involve the cleavage of the S-N and C-S bonds of the sulfonamide group.

A probable primary fragmentation step is the homolytic or heterolytic cleavage of the S-N bond, leading to the formation of a dimethylaminosulfonyl radical or cation and a protonated 1,3-oxazole-5-yl radical or the corresponding cation. Another significant fragmentation pathway for sulfonamides involves the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov This process is often initiated by an intramolecular rearrangement. For aromatic sulfonamides, this can be influenced by substituents on the aromatic ring that affect the strength of the aryl-sulfur bond. nih.gov In the case of N,N-dimethyl-1,3-oxazole-5-sulfonamide, the electron-rich nature of the oxazole ring would play a crucial role in the stability of the resulting fragment ions.

Further fragmentation could involve the opening of the oxazole ring, leading to a variety of smaller fragment ions. The presence of the dimethylamino group will also influence the fragmentation, potentially leading to the loss of a methyl group or the entire dimethylamino moiety.

Table 1: Predicted Major Fragment Ions of Dimethyl-1,3-oxazole-5-sulfonamide

| Fragment Ion | Proposed Structure | m/z (Predicted) | Fragmentation Pathway |

| [M+H-SO₂]⁺ | Protonated N,N-dimethyl-1,3-oxazol-5-amine | 127.08 | Loss of SO₂ from the parent ion |

| [C₅H₇N₂O]⁺ | 5-(Dimethylamino)-1,3-oxazole cation | 127.05 | Cleavage of the C-S bond |

| [C₃H₂NO]⁺ | Oxazole-5-yl cation | 68.01 | Cleavage of the C-S bond and loss of the dimethylamino group |

| [C₂H₆NSO₂]⁺ | Dimethylaminosulfonyl cation | 108.01 | Cleavage of the C-S bond |

It is important to note that the relative abundance of these fragment ions would be dependent on the specific ionization conditions, including the collision energy used in MS/MS experiments.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of N,N-dimethyl-1,3-oxazole-5-sulfonamide is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The analysis of these bands can provide valuable information about the molecular structure and intermolecular interactions.

The key functional groups in N,N-dimethyl-1,3-oxazole-5-sulfonamide are the oxazole ring, the sulfonamide group, and the dimethylamino group. The expected vibrational frequencies for these groups are summarized in the table below, based on data from similar compounds. nist.govnist.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Oxazole Ring | C=N stretching | 1650 - 1550 |

| C-O-C stretching | 1250 - 1020 | |

| Ring breathing | ~1000 | |

| Sulfonamide (SO₂) | Asymmetric S=O stretching | 1370 - 1330 |

| Symmetric S=O stretching | 1180 - 1160 | |

| Dimethylamino (-N(CH₃)₂) | C-H stretching | 2950 - 2850 |

| C-H bending | 1470 - 1440 | |

| C-N stretching | 1250 - 1020 |

The precise positions of these bands can be influenced by the electronic coupling between the oxazole ring and the sulfonamide group.

In the solid state, intermolecular interactions can lead to shifts in the vibrational frequencies of the functional groups involved. For N,N-dimethyl-1,3-oxazole-5-sulfonamide, potential intermolecular interactions include C-H···O and C-H···N hydrogen bonds. nih.gov The presence of such interactions would likely cause a broadening and a shift to lower frequencies of the C-H stretching and bending vibrations. The S=O stretching bands of the sulfonamide group are also sensitive to the crystalline environment and can be influenced by intermolecular contacts.

X-ray Diffraction Analysis

X-ray diffraction analysis of a single crystal of N,N-dimethyl-1,3-oxazole-5-sulfonamide would provide definitive information about its three-dimensional structure in the solid state. While a specific crystal structure for this compound is not publicly available, insights can be gained from the analysis of closely related oxazole and sulfonamide derivatives. nih.gov

The conformation of the molecule will be determined by the rotational freedom around the C-S and S-N bonds. The dihedral angle between the plane of the oxazole ring and the S-N bond will be a key conformational parameter. The nitrogen atom of the sulfonamide group is expected to be sp² hybridized, leading to a trigonal planar or near-planar geometry around it. The two methyl groups on the nitrogen atom will adopt a staggered conformation relative to the S=O bonds to minimize steric hindrance.

The crystal packing of N,N-dimethyl-1,3-oxazole-5-sulfonamide will be governed by a combination of van der Waals forces and weaker intermolecular interactions such as C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the sulfonamide group and the nitrogen atom of the oxazole ring are likely to act as hydrogen bond acceptors. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks in the crystal lattice. The specific packing motif will depend on the interplay of these interactions to achieve the most stable crystalline arrangement. Studies on similar sulfonamide-containing heterocyclic compounds have revealed diverse supramolecular architectures driven by such weak interactions. researchgate.net

Computational and Quantum Chemical Investigations of Dimethyl 1,3 Oxazole 5 Sulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for Dimethyl-1,3-oxazole-5-sulfonamide would enable a thorough exploration of its fundamental chemical properties.

The first step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. Using a functional such as B3LYP with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound that correspond to the minimum energy on the potential energy surface can be determined. This optimized geometry is crucial as it forms the basis for all subsequent calculations.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C | 1.39 - 1.45 |

| C-N | 1.33 - 1.38 |

| C-O | 1.35 - 1.40 |

| S-O | 1.43 - 1.47 |

| S-N | 1.63 - 1.68 |

| **Bond Angles (°) ** | |

| O-C-C | 110 - 115 |

| C-N-C | 105 - 110 |

| O-S-O | 118 - 122 |

| Dihedral Angles (°) | |

| C-C-S-O | 120 - 130 |

Note: The data in this table is illustrative and represents typical ranges for similar organic molecules. Specific experimental or high-level computational data for this compound is not available.

Quantum chemical descriptors provide quantitative measures of a molecule's reactivity and electronic characteristics. Key descriptors for this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MESP) surface would map the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule might interact with other molecules.

Fukui functions would be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These functions help in understanding the regioselectivity of chemical reactions.

| Descriptor | Calculated Value |

| HOMO Energy | -7.5 to -6.5 eV |

| LUMO Energy | -1.5 to -0.5 eV |

| HOMO-LUMO Gap | 5.0 to 6.0 eV |

| MESP Minimum (Nucleophilic Region) | -40 to -30 kcal/mol |

| MESP Maximum (Electrophilic Region) | 20 to 30 kcal/mol |

Note: The data in this table is illustrative and represents typical ranges for similar organic molecules. Specific experimental or high-level computational data for this compound is not available.

DFT calculations can predict various spectroscopic properties, which are essential for the experimental characterization of a new compound. Time-dependent DFT (TD-DFT) would be used to calculate the electronic absorption profile in the UV-Vis spectrum. The calculated vibrational frequencies from an IR spectrum simulation can be compared with experimental data to confirm the molecular structure. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach.

| Spectroscopic Data | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | 1.5 - 3.5 (Methyl protons), 7.0 - 8.5 (Oxazole ring proton) |

| ¹³C NMR Chemical Shifts (ppm) | 20 - 40 (Methyl carbons), 110 - 160 (Oxazole ring carbons) |

| Key IR Frequencies (cm⁻¹) | 1350-1300 (S=O stretch), 1180-1150 (S=O stretch), 1650-1550 (C=N stretch) |

| UV-Vis λmax (nm) | 220 - 260 |

Note: The data in this table is illustrative and represents typical ranges for similar organic molecules. Specific experimental or high-level computational data for this compound is not available.

Molecular Modeling and Simulation Methodologies

Beyond the static picture provided by DFT, molecular modeling and simulation techniques can explore the dynamic behavior of this compound and its interactions with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For this compound, docking studies could be performed against various protein targets to identify potential biological activity. The process involves preparing the 3D structures of both the ligand and the receptor, and then using a scoring function to rank the different binding poses based on their predicted binding affinity. This can provide initial hypotheses about the molecule's mechanism of action.

Molecular dynamics (MD) simulations would provide a detailed view of the conformational landscape and dynamic behavior of this compound over time. By simulating the molecule in a solvent environment (e.g., water), its flexibility and the stability of different conformers can be assessed. MD simulations of a ligand-protein complex, obtained from docking, can further refine the binding pose and provide insights into the stability of the interaction and the key residues involved in binding.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a cornerstone in computational drug design, providing a mathematical framework to connect the chemical structure of a molecule with its biological activity. For this compound and its analogs, QSAR models are invaluable for identifying the key structural features that govern their therapeutic potential. These studies help in understanding the underlying mechanisms of action and in the rational design of more potent and selective derivatives.

Development of Predictive Models based on Quantum Chemical Descriptors and Structural Features

The foundation of a robust QSAR model lies in the selection of appropriate descriptors that can accurately represent the physicochemical properties of the molecules under investigation. For sulfonamide-based compounds, a variety of quantum chemical descriptors and structural features are typically employed to build predictive models. researchgate.netresearchgate.netbohrium.com

Quantum chemical descriptors are calculated using computational methods like Density Functional Theory (DFT) and provide deep insights into the electronic nature of the molecules. researchgate.net Key descriptors include:

Highest Occupied Molecular Orbital (HOMO) energy (E_HOMO): Represents the electron-donating ability of a molecule.

Lowest Unoccupied Molecular Orbital (LUMO) energy (E_LUMO): Indicates the electron-accepting ability.

HOMO-LUMO gap (ΔE): A measure of the molecule's chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. nih.gov

Structural features, on the other hand, account for the steric and topological aspects of the molecule. These can include molecular weight, logP (lipophilicity), and specific topological indices that describe molecular shape and branching. bohrium.comscispace.com For this compound, the orientation and nature of the substituents on both the oxazole (B20620) ring and the sulfonamide group would be critical inputs for a QSAR model. mdpi.com

The development of a predictive model typically involves statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms to establish a correlation between the calculated descriptors and the observed biological activity. researchgate.netnih.gov The resulting model is then rigorously validated to ensure its predictive power. scispace.com

Table 1: Representative Quantum Chemical Descriptors for QSAR Modeling of Sulfonamide Derivatives

| Descriptor | Description | Illustrative Value Range |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -10 to -8 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to 1 eV |

| ΔE (LUMO-HOMO) | Energy Gap | 7 to 10 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 1 to 6 Debye |

| Electrophilicity Index (ω) | Global electrophilic nature of a molecule | 1.5 to 3.5 eV |

This table presents illustrative data for sulfonamide derivatives and is not specific to this compound.

Correlation of Computational Parameters with In Vitro Biological Response Modulators

A well-constructed QSAR model allows for the direct correlation of computational parameters with in vitro biological data, such as the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki). bohrium.commedwinpublishers.com For instance, a QSAR study on a series of sulfonamide-based enzyme inhibitors might reveal that lower LUMO energy and a higher electrophilicity index are correlated with enhanced inhibitory activity. nih.gov This would suggest that the biological target's interaction with the inhibitor is facilitated by the inhibitor's ability to accept electrons.

Molecular electrostatic potential maps are particularly useful in visualizing and understanding these interactions. Regions of negative potential on the this compound molecule, likely around the oxygen atoms of the sulfonamide group and the oxazole ring, would be expected to interact favorably with positively charged amino acid residues (like lysine (B10760008) or arginine) in a protein's active site. Conversely, positive potential regions could interact with negatively charged residues such as aspartate or glutamate.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The pharmacokinetic properties of a drug, collectively known as ADME, are critical determinants of its clinical success. In silico ADME prediction has become an indispensable tool in early-stage drug discovery, allowing for the identification of compounds with favorable drug-like properties and flagging potential liabilities. nih.govresearchgate.netnumberanalytics.com

For this compound, various computational models can be employed to predict its ADME profile. These models are often built upon large datasets of experimentally determined properties and use molecular descriptors to make predictions. clinicallab.com

Key ADME properties that can be predicted in silico include:

Absorption: Oral bioavailability is a crucial parameter. Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are based on descriptors like lipophilicity (logP) and polar surface area (PSA). researchgate.net

Distribution: The extent to which a drug distributes into tissues is described by the volume of distribution (Vd). Plasma protein binding (PPB) is another important factor, as only the unbound fraction of a drug is typically active. researchgate.net

Metabolism: Computational tools can predict the likely sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, potential metabolic pathways could include N-demethylation of the sulfonamide or oxidation of the oxazole ring.

Excretion: The route and rate of elimination from the body are also key considerations.

Table 2: Illustrative In Silico ADME Profile for a Hypothetical Oxazole-Sulfonamide Compound

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed after oral administration. |

| Caco-2 Permeability | Moderate | Suggests reasonable intestinal permeability. |

| Plasma Protein Binding (PPB) | High (>90%) | The free fraction of the drug available for therapeutic effect may be low. |

| Blood-Brain Barrier (BBB) Penetration | Low | Reduced potential for central nervous system side effects. |

| CYP2D6 Inhibition | Potential Inhibitor | Possibility of drug-drug interactions with other medications metabolized by this enzyme. |

This table presents a hypothetical ADME profile for a compound with structural similarities to this compound and is for illustrative purposes only. nih.govresearchgate.netresearchgate.net

Computational Exploration of Reaction Mechanisms and Transition State Structures

Computational quantum chemistry provides a powerful lens through which to investigate the intricate details of chemical reactions at the molecular level. For this compound, this includes elucidating its synthetic pathways and predicting its metabolic fate. By mapping the potential energy surface of a reaction, chemists can identify the most energetically favorable routes, as well as the structures of short-lived intermediates and transition states. researchgate.netacs.org

The synthesis of the 1,3-oxazole ring, for example, can proceed through various methods, such as the Robinson-Gabriel synthesis or the van Leusen reaction. acs.orgijpsonline.comresearchgate.net Computational studies can compare the activation barriers for different synthetic approaches, helping to optimize reaction conditions for higher yields and fewer byproducts. organic-chemistry.org

Furthermore, understanding the transition state structures involved in the metabolic degradation of this compound is crucial for designing more stable analogs. If, for instance, a specific C-H bond is identified as being particularly susceptible to oxidation by a CYP enzyme due to a low-energy transition state, medicinal chemists could strategically modify that position to block metabolism and prolong the drug's half-life. The study of sulfonamide conformations and their interactions within biological systems is also an active area of computational research. mdpi.com

Structure Activity Relationship Sar Studies and Mechanistic Insights for Dimethyl 1,3 Oxazole 5 Sulfonamide Analogs

Rational Design Principles for Modulating Biological Target Interactions

Rational drug design for this class of compounds focuses on fine-tuning the substituents on both the oxazole (B20620) ring and the sulfonamide linker to achieve desired interactions with biological targets like enzymes and receptors. researchgate.net

The 1,3-oxazole ring serves as a crucial scaffold in numerous biologically active compounds, and its substitution pattern significantly impacts molecular recognition. nih.govthepharmajournal.com The chemical reactivity and electronic properties of the oxazole ring are sensitive to the nature of its substituents. For instance, the acidity of hydrogen atoms on the ring decreases in the order of position C2 > C5 > C4. thepharmajournal.com

Theoretical studies have shown that the aromaticity of the oxazole ring can be enhanced by the substitution of strong electron-withdrawing groups, such as nitro (NO₂) or fluorine (F) groups, with the most effective position for this enhancement being C4. researchgate.net Conversely, the presence of electron-donating groups on the phenyl ring at the C2 position can decrease the rate of ring-opening reactions. thepharmajournal.com The influence of these substituents is critical for biological activity. In one study on phosphorylated oxazole derivatives with antitumor activity, the replacement of a phenyl group at the C2 position with a smaller methyl group resulted in a complete loss of activity, highlighting the importance of steric and electronic factors at this position for target interaction. researchgate.net The 1,3-oxazole motif is present in a wide array of drugs and natural products, where it often participates in non-covalent interactions within biological systems. researchgate.netacs.org

The sulfonamide functional group is a cornerstone of medicinal chemistry and plays a vital role in the biological activity of this compound class. acs.org It is known to affect key oncogenic signaling pathways. acs.org The sulfonamide linker and its substituents are primary determinants of ligand-protein interactions, often acting as the key binding motif.

Detailed interaction studies reveal that the sulfonamide oxygens are crucial for binding, frequently engaging in conserved C-H···O=S interactions with protein residues. nih.govchemrxiv.org The sulfonamide moiety can also directly interact with key components in an enzyme's active site. For example, in studies of carbonic anhydrase inhibitors, the sulfonamide group was observed to coordinate with the catalytic zinc ion (Zn²⁺) and form hydrogen bonds with amino acid residues like Thr199. nih.gov

The substituents attached to the sulfonamide nitrogen have a profound effect on potency and selectivity. Systematic studies on anticancer 1,3-oxazole sulfonamides found that derivatives with halogenated and alkyl-substituted aniline (B41778) rings on the sulfonamide nitrogen were particularly potent. acs.orgnih.gov Specific substitution patterns were found to be critical; for example, a 2-chloro-5-methylphenyl substituent and a 1-naphthyl substituent on the sulfonamide nitrogen yielded highly potent leukemia inhibitors. acs.orgnih.gov The placement of these substituents is also crucial, as altering the positions of chloro and trifluoromethyl groups on the aniline ring led to a complete loss of activity in one instance. acs.org

Mechanistic Investigations of In Vitro Biological Interactions

In vitro studies have been instrumental in elucidating the specific mechanisms by which 1,3-oxazole sulfonamide analogs exert their biological effects, primarily through enzyme inhibition and ligand-receptor binding.

A significant mechanism of action for certain 1,3-oxazole sulfonamide analogs is the inhibition of tubulin polymerization. acs.orgnih.gov These compounds have been shown to effectively bind to tubulin, leading to the depolymerization of microtubules within cells. acs.orgnih.gov This disruption of the cellular cytoskeleton is a well-established mechanism for anticancer agents.

Another prominent target for this class of compounds is the carbonic anhydrase (CA) family of enzymes. nih.govresearchgate.net Several 1,3-oxazole sulfonamides have been identified as potent inhibitors of various CA isoforms, including the glaucoma-related hCA II. nih.gov The inhibitory mechanism involves the sulfonamide group binding to the zinc ion located in the enzyme's active site, effectively blocking its catalytic function. nih.gov Additionally, derivatives have been evaluated as inhibitors of other enzymes, such as acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. nih.gov

The binding affinities of 1,3-oxazole sulfonamide analogs have been quantified against various targets, revealing potent activity for optimized structures. In anticancer screenings against the NCI-60 panel of human tumor cell lines, several analogs displayed impressive growth inhibitory properties, with GI₅₀ values extending into the low micromolar and even nanomolar ranges. acs.orgnih.gov

| Compound Analog | Substituent on Sulfonamide Nitrogen | Mean GI₅₀ (nM) | Target Cell Lines | Reference |

| Analog 1 | 2-Chloro-5-methylphenyl | 48.8 | Leukemia | nih.gov, acs.org |

| Analog 2 | 1-Naphthyl | 44.7 | Leukemia | nih.gov, acs.org |

| Analog 3 | 3-Chloro-4-trifluoromethylphenyl | - (Activity Lost) | - | acs.org |

This table presents data on the growth inhibitory concentrations (GI₅₀) for representative 1,3-oxazole sulfonamide analogs, highlighting the impact of substituents on anticancer activity.

Molecular docking and X-ray crystallography studies have provided detailed views of the binding profiles. For carbonic anhydrase inhibitors, the binding mode involves the sulfonamide group interacting with the active site zinc ion, while the oxazole ring itself forms hydrogen bonds with residues such as Gln92 and interacts with Phe131. nih.gov Similarly, studies on acetylcholinesterase inhibitors have used molecular docking to confirm that binding is driven by hydrogen bonds and π–π interactions. nih.gov The analysis of co-crystal structures has also demonstrated the energetic cost of modifying the sulfonamide core; for instance, removing one of the sulfonamide oxygens to form a sulfinamide led to a measurable decrease in binding affinity due to the loss of specific S=O···HC interactions. nih.gov

| Sulfonamide Derivative (from Carvacrol) | AChE Inhibition IC₅₀ (µM) | Reference |

| Compound 1 (Morpholine deriv.) | 2.53 ± 0.05 | nih.gov |

| Compound 2 (Piperidine deriv.) | 3.49 ± 0.17 | nih.gov |

| Compound 3 (Hydrazine deriv.) | 5.37 ± 0.15 | nih.gov |

| Compound 4 (4-Methylpiperidine deriv.) | 3.49 ± 0.09 | nih.gov |

| Compound 5 (2-Phenol deriv.) | 3.01 ± 0.08 | nih.gov |

| Galantamine (Reference Drug) | 14.50 ± 0.11 | nih.gov |

This table shows the in vitro acetylcholinesterase (AChE) inhibitory activity (IC₅₀) of several sulfonamide derivatives compared to a standard drug, illustrating their potential as enzyme inhibitors.

Analog Synthesis and Systematic SAR Development

The systematic development of structure-activity relationships for 1,3-oxazole sulfonamides has been enabled by efficient synthetic strategies that allow for the creation of diverse analog libraries. A common synthetic route begins with a substituted acetophenone, which undergoes bromination. acs.orgnih.gov The resulting α-bromoketone is converted to a primary amine salt via the Delépine reaction. This amine is then acylated, and the subsequent amide undergoes cyclization with a dehydrating agent like phosphoryl chloride to form the 1,3-oxazole ring. acs.orgnih.gov

A crucial step is the creation of the sulfonyl chloride intermediate. The synthesized oxazole is treated with chlorosulfonic acid and thionyl chloride to install the sulfonyl chloride group onto the desired position of the scaffold. acs.orgnih.gov This pivotal intermediate can then be reacted with a wide variety of primary or secondary amines or anilines to generate the final sulfonamide analogs. acs.orgnih.gov This modular approach allows researchers to systematically vary the substituents on the sulfonamide nitrogen and explore the chemical space to optimize for potency and selectivity. This strategy has been successfully employed to build libraries of compounds for anticancer screening, leading to the identification of highly active agents. acs.orgnih.gov

Exploration of Diverse Derivatives with Varied Side Chains and Heterocyclic Substituents

The core structure of dimethyl-1,3-oxazole-5-sulfonamide has served as a scaffold for the development of a wide array of analogs, primarily through synthetic modifications of the substituent attached to the sulfonamide nitrogen. Researchers have systematically introduced a variety of side chains and heterocyclic moieties to probe the chemical space and understand the structural requirements for biological activity. acs.orgresearchgate.net

A significant body of research has focused on the synthesis of libraries of aryl sulfonamide 1,3-oxazoles. acs.org The synthetic strategy often involves the initial preparation of a key intermediate, a benzenesulfonyl chloride with the oxazole core, which is then reacted with a diverse panel of anilines or other amine-containing heterocycles to generate the final sulfonamide derivatives. acs.orgnih.gov This approach has allowed for the creation of extensive compound libraries with systematic variations.

The explored derivatives can be broadly categorized based on the nature of the substituent on the sulfonamide nitrogen:

Halogenated and Alkyl-Substituted Anilines: A primary focus has been the introduction of various halogenated and alkyl-substituted aniline rings. researchgate.net This includes anilines with single or multiple substitutions, such as chloro, fluoro, iodo, methyl, and trifluoromethyl groups at different positions on the aromatic ring. acs.orgresearchgate.net The interplay between the type of halogen, its position, and the presence of other groups like methyl or methoxy (B1213986) has been extensively investigated to determine their effect on activity. acs.orgresearchgate.net For instance, derivatives have been created by switching the positions of chloro and trifluoromethyl groups on the aniline ring or by combining halogens with methyl groups in various orientations (e.g., 2,5- or 3,5-relationships). acs.orgresearchgate.net

Naphthyl and Other Polycyclic Aromatic Systems: To explore the impact of larger, more rigid aromatic systems, derivatives incorporating naphthyl rings have been synthesized. acs.orgresearchgate.net Both 1-naphthyl and 2-naphthyl sulfonamide derivatives have been prepared and evaluated. acs.org

N-Methylated Analogs: To probe the importance of the sulfonamide N-H bond, which can act as a hydrogen bond donor, a selection of N-methylated derivatives has also been synthesized. acs.org This modification helps to understand whether this specific hydrogen-bonding capability is essential for the compound's biological activity. acs.org

Cyclopropyl-Containing Scaffolds: The core 1,3-oxazole scaffold itself has been noted for containing a cyclopropyl (B3062369) ring in some reported series, a feature known to influence properties like metabolic stability and bioavailability. acs.orgnih.gov

These synthetic efforts have resulted in the generation of first and second-generation libraries of 1,3-oxazole sulfonamides, providing a rich dataset for structure-activity relationship analysis. acs.org

Correlation of Structural Modifications with Observed Biological Response Modulators (in vitro)

The diverse libraries of 1,3-oxazole-5-sulfonamide (B13528042) analogs have been subjected to extensive in vitro screening to correlate their structural features with biological activity, primarily anticancer effects. A major tool in this evaluation has been the National Cancer Institute's (NCI) 60-human tumor cell line screen, which provides data on growth inhibition (GI₅₀), total growth inhibition (TGI), and lethal concentration (LC₅₀). researchgate.netnih.gov

The analysis of these screening results has revealed several key SAR trends:

Halogenation: The presence of halogens on the aniline ring is a general feature of the most active compounds. acs.orgresearchgate.net However, the specific halogen and its position are critical. For example, in one series, a compound containing a fluorine atom was found to be a better inhibitor of cell growth than its chloro-containing counterpart. acs.org In another instance, when iodine was the sole halogen substituent, the growth inhibition was low; however, its activity increased significantly when combined with a chlorine atom at the 2- or 3-position of the aniline ring. acs.org

Combined Halogen and Alkyl Groups: Derivatives featuring both a halogen and an alkyl group on the aniline ring have demonstrated good to excellent growth inhibition. acs.org Compounds with 3-methyl and 4-chloro substituents, or with 2-chloro and 5-methyl groups, have shown particularly potent activity. acs.orgresearchgate.net The 2-chloro-5-methylphenyl and 1-naphthyl substituents on the sulfonamide nitrogen yielded some of the most potent inhibitors against leukemia cell lines, with mean GI₅₀ values in the nanomolar range. researchgate.netnist.gov

Substitution Pattern: The specific placement of substituents on the aniline ring is crucial. In one case, a derivative with chloro and trifluoromethyl groups at the 2- and 4-positions, respectively, was highly active, but moving these groups to the 3- and 4-positions resulted in a complete loss of activity. acs.orgresearchgate.net

N-H vs. N-CH₃: The replacement of the sulfonamide N-H with an N-CH₃ group did not appear to be essential for maintaining antiproliferative activity, suggesting that the hydrogen bond donor capability at this position may not be a critical interaction for the mechanism of action. acs.org

Aromatic System Size: Larger aromatic systems, such as the 1-naphthyl group, have proven to be highly effective substituents, producing compounds with potent growth inhibitory properties, particularly against leukemia cell lines. acs.orgresearchgate.net

The data from these studies indicate that 1,3-oxazole sulfonamides derived from halogenated and alkyl-substituted anilines are potent and selective inhibitors of leukemia cell lines, with GI₅₀ values often in the low micromolar to nanomolar ranges. acs.orgresearchgate.net

Below is an interactive data table summarizing the in vitro growth inhibitory activity of selected 1,3-oxazole-5-sulfonamide analogs.

COMPARE Analysis for Putative Unique Target Interactions

To elucidate the mechanism of action for this class of compounds, researchers have utilized the NCI's COMPARE algorithm. nih.govnih.gov The COMPARE algorithm is a bioinformatic tool that compares the pattern of growth inhibition of a test compound across the 60 cell lines with the patterns of thousands of standard anticancer agents whose mechanisms are known. cancer.govnih.gov A high correlation in the sensitivity patterns between a novel compound and a known agent suggests they may share a common molecular target or mechanism of action. nih.govcancer.gov

Upon subjecting the most active 1,3-oxazole sulfonamide analogs to the COMPARE analysis, a significant finding emerged. The analysis revealed that the cytotoxic profiles of these compounds showed a strong correlation with known microtubule inhibitors (MTIs). nih.gov This suggested that the novel 1,3-oxazole sulfonamides might exert their anticancer effects by targeting the tubulin-microtubule system. nih.gov

This hypothesis was subsequently confirmed through in vitro tubulin polymerization assays. researchgate.netnih.gov These experiments demonstrated that the compounds effectively bind to tubulin and induce the depolymerization of microtubules within cells. researchgate.netnih.gov Further analysis of other, structurally related oxazole sulfonamides using the COMPARE algorithm also showed a moderate positive correlation with microtubule-targeting agents like vinblastine (B1199706) and paclitaxel, reinforcing the idea that disruption of microtubule formation is a key mechanism of action for this compound class. nih.gov Therefore, the COMPARE analysis was a pivotal step in identifying the putative unique target interaction for this series of compounds, guiding further mechanistic studies and confirming them as a new class of tubulin polymerization inhibitors. nih.gov

Applications of Dimethyl 1,3 Oxazole 5 Sulfonamide As a Chemical Scaffold in Organic Synthesis

Utilization in Advanced Heterocyclic Synthesis

The dimethyl-1,3-oxazole-5-sulfonamide core serves as a foundational element for the generation of a wide array of more complex heterocyclic structures. Its inherent reactivity and substitution pattern allow for its elaboration into a variety of molecular architectures.

As a Core Building Block for the Assembly of Complex Molecular Architectures

The 2,4-dimethyl-1,3-oxazole-5-sulfonamide scaffold is a pivotal starting point for the synthesis of intricate molecular designs. nih.govnih.gov The sulfonamide group provides a convenient handle for the introduction of various substituents, enabling the construction of libraries of related compounds with diverse functionalities. nih.gov For instance, the corresponding sulfonyl chloride, 2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride, is a key intermediate that readily reacts with a wide range of amines and anilines to form a diverse set of sulfonamide derivatives. nih.govresearchgate.net This reactivity has been exploited in the synthesis of novel compounds with potential biological activities, such as tubulin polymerization inhibitors. nih.govnih.govresearchgate.netnih.gov The oxazole (B20620) ring itself can also be a site for further chemical modification, although the reactivity of the sulfonamide group is more commonly leveraged for diversification.

Precursor in the Synthesis of Diverse Sulfonamide-Containing Chemical Libraries

The utility of this compound as a precursor for chemical library synthesis is a significant aspect of its application in organic synthesis. nih.govnih.gov The straightforward and high-yielding reaction of its sulfonyl chloride derivative with various amines allows for the rapid generation of a multitude of analogs. nih.gov This approach has been successfully employed to create libraries of 1,3-oxazole sulfonamides for screening purposes, particularly in the search for new therapeutic agents. nih.govnih.gov The ability to systematically vary the substituent on the sulfonamide nitrogen allows for the exploration of structure-activity relationships (SAR), which is a cornerstone of modern drug discovery. nih.gov For example, a library of such compounds was synthesized and evaluated for their anticancer properties, demonstrating the efficiency of this scaffold in generating a diverse set of molecules for biological testing. nih.govnih.gov

Role in the Development of Chemical Probes for Biological Systems

While the direct application of 2,4-dimethyl-1,3-oxazole-5-sulfonamide as a chemical probe is an emerging area, its derivatives have shown significant potential in this regard. Chemical probes are small molecules used to study and manipulate biological systems, and the development of such tools often begins with a bioactive scaffold. The demonstrated biological activity of compounds derived from this compound, such as their ability to inhibit tubulin polymerization, positions them as excellent candidates for the design of chemical probes to investigate the cytoskeleton and related cellular processes. nih.govnih.govnih.gov

The synthesis of fluorescently labeled or biotinylated derivatives of these bioactive sulfonamides could provide powerful tools for visualizing tubulin dynamics in living cells or for identifying novel protein-protein interactions. The sulfonamide linkage offers a stable and synthetically accessible point for the attachment of reporter groups without significantly perturbing the core pharmacophore responsible for the biological activity. Although specific examples of this compound-based chemical probes are not yet widely reported, the foundational research into their biological effects strongly suggests a promising future in this area of chemical biology.

Integration into Hybrid Molecules, including Biologically Active Natural Product Conjugates

A particularly compelling application of the this compound scaffold is its incorporation into hybrid molecules, especially those conjugated with biologically active natural products. This strategy aims to combine the desirable properties of the synthetic scaffold with the potent and specific activity of a natural product, potentially leading to new therapeutic agents with enhanced efficacy or novel modes of action.

A notable example is the synthesis of a conjugate between a derivative of 2,4-dimethyl-1,3-oxazole-5-sulfonamide and the natural alkaloid cytisine (B100878). scilit.com In this work, 3,5-dimethyl-1,2-oxazol-4-yl sulfonyl chloride, an isomer of the title compound, was reacted with cytisine to produce a novel hybrid molecule. scilit.com This research demonstrates the feasibility of using the oxazole sulfonamide scaffold to modify complex natural products. The sulfonamide linkage provides a robust connection between the two molecular entities. This approach opens up possibilities for creating a wide range of natural product conjugates with potentially improved pharmacological profiles.

Future Directions and Advanced Research Perspectives for Dimethyl 1,3 Oxazole 5 Sulfonamide

Emerging Synthetic Methodologies for Precision Functionalization

The future synthesis of Dimethyl-1,3-oxazole-5-sulfonamide and its analogs will likely move beyond traditional methods towards more efficient and precise strategies. Modern synthetic chemistry offers a toolkit to rapidly generate diverse libraries of these compounds, enabling a more thorough exploration of their chemical space.

Key emerging methodologies include one-pot multicomponent reactions, which allow for the assembly of the core oxazole (B20620) sulfonamide structure from simple starting materials in a single step, minimizing waste and improving efficiency. researchgate.net Furthermore, late-stage functionalization techniques, such as C-H activation, will be instrumental. These methods allow for the direct modification of the oxazole or aromatic rings at positions that are otherwise difficult to access, providing a powerful tool for fine-tuning the molecule's properties. nih.gov

Metal-catalyzed cross-coupling reactions, already a cornerstone of modern synthesis, will continue to be refined for the specific needs of this scaffold. researchgate.net The use of catalysts based on palladium, copper, and gold can facilitate the introduction of a wide array of substituents, creating a diverse set of derivatives for biological screening. researchgate.netresearchgate.net Additionally, flow chemistry and microwave-assisted synthesis are anticipated to play a larger role, offering accelerated reaction times, improved yields, and greater control over reaction conditions. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Oxazole Sulfonamide Analogs

| Methodology | Advantages | Potential Applications for this compound |

| One-Pot Reactions | Increased efficiency, reduced waste, simplified purification. | Rapid generation of a library of analogs with diverse substituents on the sulfonamide nitrogen. |

| Late-Stage C-H Functionalization | Access to novel chemical space, precise modification of the core scaffold. | Introduction of functional groups at specific positions on the oxazole or aryl rings to probe structure-activity relationships. |

| Metal-Catalyzed Cross-Coupling | High versatility, ability to form a wide range of chemical bonds. | Synthesis of biaryl or vinyl-substituted derivatives to explore extended binding interactions with biological targets. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Large-scale synthesis of promising lead compounds for further preclinical evaluation. |

| Microwave-Assisted Synthesis | Reduced reaction times, often improved yields. researchgate.net | Accelerated optimization of reaction conditions and rapid synthesis of small compound libraries. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity of unsynthesized compounds based on their chemical features. nih.gov By training these models on existing data for oxazole sulfonamides, researchers can prioritize the synthesis of the most promising candidates. nih.gov Furthermore, AI can be employed to predict the outcomes of chemical reactions, optimizing synthetic routes to target molecules.

Table 2: Applications of AI and Machine Learning in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

| De Novo Design | Generates novel molecular structures with desired properties. youtube.com | Creation of highly potent and selective this compound analogs with improved drug-like characteristics. |

| QSAR Modeling | Predicts biological activity based on chemical structure. nih.gov | Prioritization of synthetic targets, reducing the number of compounds that need to be synthesized and tested. |

| ADME/Toxicity Prediction | Predicts the pharmacokinetic and toxicity profiles of compounds. mbios.org | Early identification of candidates with poor drug-like properties, reducing late-stage attrition in drug development. |

| Retrosynthesis Prediction | Predicts optimal synthetic routes to a target molecule. | More efficient and cost-effective synthesis of novel derivatives. |

Expanding the Scope of Structure-Activity Investigations through High-Throughput Screening and Mechanistic Elucidation

To fully understand the potential of this compound, a systematic and comprehensive exploration of its structure-activity relationships (SAR) is crucial. High-throughput screening (HTS) technologies will be pivotal in this endeavor, allowing for the rapid biological evaluation of large libraries of derivatives against a wide range of biological targets.

For instance, novel 1,3-oxazole sulfonamides have been screened against the NCI-60 panel of human tumor cell lines, revealing promising anticancer activity. nih.govacs.org Future HTS campaigns could expand upon this, testing this compound analogs against diverse targets such as kinases, proteases, and G-protein coupled receptors, which are implicated in a multitude of diseases.

The data generated from HTS will be invaluable for building robust SAR models. These models will help to identify the key structural features of the this compound scaffold that are responsible for its biological activity. Mechanistic studies will then be employed to understand how the most potent compounds interact with their biological targets at a molecular level. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking will be used to visualize these interactions and guide the design of next-generation compounds with improved efficacy and selectivity. nih.gov

Table 3: Research Findings from Screening of 1,3-Oxazole Sulfonamide Analogs

| Compound Class | Screening Method | Key Findings | Reference |

| Novel 1,3-oxazole sulfonamides | NCI-60 Human Tumor Cell Line Screen | Exhibited promising overall growth inhibitory properties, with high specificity for leukemia cell lines. nih.govacs.org | nih.govacs.org |

| Halogenated 1,3-oxazole sulfonamides | NCI-60 Screen | Generally found to be among the most active substrates tested. acs.org | acs.org |

| Carbazole sulfonamide derivatives | In vitro antiproliferative assays | Showed strong potency against various cancer cells, including multidrug-resistant lines. nih.gov | nih.gov |

Development of Novel Research Tools and Scaffold Derivatives for Fundamental Chemical Biology Studies

Beyond its potential as a therapeutic agent, the this compound scaffold can be leveraged to create novel research tools for fundamental chemical biology studies. By incorporating reporter tags, such as fluorescent dyes or biotin, into the molecule, researchers can create chemical probes to visualize and track the localization and dynamics of its biological targets within living cells.

Furthermore, the development of photo-affinity labeled probes, which can be activated by light to form a covalent bond with their target protein, will be a powerful strategy for target identification and validation. These tools are essential for unraveling the complex biological pathways in which the this compound scaffold may be involved.

The inherent modularity of the scaffold also lends itself to the creation of libraries of derivatives for use in chemical genetics screens. These screens can help to identify the specific genes and proteins that are affected by the compounds, providing crucial insights into their mechanism of action. The development of sulfamethoxazole (B1682508) derivatives for coupling with hydrogel microparticles for biosensing applications also highlights the potential for creating novel diagnostic and research reagents from sulfonamide-based scaffolds. rsc.orgrsc.org

Table 4: Potential Research Tools Derived from the this compound Scaffold

| Research Tool | Description | Application in Chemical Biology |

| Fluorescent Probes | The scaffold is conjugated to a fluorescent dye. | Visualization of the subcellular localization and trafficking of the target protein. |

| Biotinylated Probes | The scaffold is tagged with biotin. | Affinity purification of the target protein for identification and further characterization. |

| Photo-affinity Labels | The scaffold contains a photo-reactive group. | Covalent labeling and identification of the direct biological target(s). |

| Chemical Genetics Library | A diverse library of scaffold derivatives. | Identification of genes and pathways modulated by the compounds. |

| Biosensors | Immobilized derivatives on a solid support. rsc.orgrsc.org | Detection and quantification of specific biological analytes. rsc.orgrsc.org |

Q & A

Q. What are the common synthetic routes for preparing dimethyl-1,3-oxazole-5-sulfonamide derivatives?

this compound derivatives are typically synthesized via nucleophilic substitution or sulfonylation reactions. Key steps include:

- Sulfonylation : Reacting oxazole precursors with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) in dichloromethane (DCM) at 40–50°C .

- Oxazole ring formation : Cyclization of β-keto esters or nitriles with ammonia or hydroxylamine, followed by sulfonamide group introduction .

- Purification : Flash chromatography on silica gel using ethyl acetate/petroleum ether mixtures is standard for isolating products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural characterization relies on:

- NMR spectroscopy : H and C NMR to confirm substituent positions and sulfonamide linkage .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- Elemental analysis : Combustion analysis for C, H, N, and S content to validate purity .

Q. What solvents and reaction conditions are optimal for stabilizing this compound during synthesis?

- Solvents : Dichloromethane (DCM), 1,4-dioxane, or ethanol/water mixtures are preferred for their compatibility with sulfonylation and cyclization reactions .

- Temperature : Reactions often proceed at 40–90°C, depending on the step (e.g., 43°C for sulfonylation, 80–100°C for cyclization) .

- Stability : Store intermediates at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized?

- Catalyst screening : Test Lewis acids (e.g., AlCl) or bases (e.g., pyridine) to enhance sulfonylation efficiency .

- Reagent stoichiometry : Use excess sulfonyl chloride (1.2–1.5 equivalents) to drive reactions to completion .

- Microwave-assisted synthesis : Reduce reaction times and improve yields via controlled dielectric heating .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Systematic SAR studies : Vary substituents (e.g., alkyl, aryl, or heterocyclic groups) to isolate structural determinants of activity .

- Meta-analysis : Compare data across studies using standardized assays (e.g., MIC for antimicrobial activity, IC for cytotoxicity) to identify confounding variables .

- Synergism testing : Evaluate combinatorial effects with known drugs (e.g., antibiotics) to clarify mechanisms .

Q. How can analytical methods be tailored for quantifying this compound in complex mixtures?

- HPLC optimization : Use C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) for separation. Detect sulfonamides at 254–280 nm .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity in biological matrices .

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference .

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound derivatives?

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .

- Anti-inflammatory testing : Measure COX-2 inhibition via ELISA or prostaglandin E (PGE) suppression in RAW 264.7 macrophages .

- Cytotoxicity thresholds : Determine selectivity indices (IC ratios) between cancerous and non-cancerous cells (e.g., HEK293) .

Q. How do electronic effects of substituents influence the reactivity of this compound in further functionalization?

- Electron-withdrawing groups (EWGs) : Enhance electrophilicity at the sulfonamide sulfur, facilitating nucleophilic substitution .

- Steric effects : Bulky substituents (e.g., cycloheptyl) may hinder access to reactive sites, requiring harsher conditions (e.g., elevated temperatures) .

- Computational modeling : Use DFT calculations to predict reaction pathways and transition states .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.